molecular formula C22H35KO6 B12715190 potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

Cat. No.: B12715190
M. Wt: 434.6 g/mol
InChI Key: AYZYTARWNYZSSV-ZCYUOKAFSA-M
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Description

Linoleic acid modified fumaric acid, potassium salt is a compound that combines the properties of linoleic acid and fumaric acid, stabilized with potassium Linoleic acid is an essential polyunsaturated omega-6 fatty acid, while fumaric acid is a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linoleic acid modified fumaric acid, potassium salt typically involves the esterification of linoleic acid with fumaric acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high conversion rates and purity of the final product. The use of homogeneous catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Linoleic acid modified fumaric acid, potassium salt can undergo various chemical reactions, including:

    Oxidation: The double bonds in linoleic acid can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides

Scientific Research Applications

Linoleic acid modified fumaric acid, potassium salt has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • Oleic acid modified fumaric acid, potassium salt
  • Erucic acid modified fumaric acid, potassium salt
  • Maleic acid modified linoleic acid, potassium salt

Uniqueness

Linoleic acid modified fumaric acid, potassium salt is unique due to its combination of polyunsaturated fatty acid properties with the reactivity of fumaric acid. This dual functionality makes it particularly valuable in applications requiring both flexibility and chemical reactivity .

Properties

Molecular Formula

C22H35KO6

Molecular Weight

434.6 g/mol

IUPAC Name

potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2.C4H4O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+;

InChI Key

AYZYTARWNYZSSV-ZCYUOKAFSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[K+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[K+]

Origin of Product

United States

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